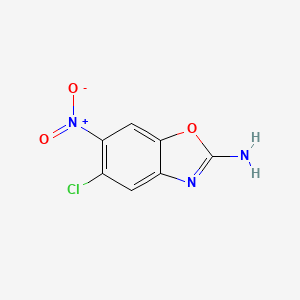

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a chemical compound with the linear formula C7H3ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances, particularly using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

The synthesis of benzoxazoles, including derivatives that may relate to or derive from compounds similar to 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, is a significant area of interest in organic chemistry. Microwave-assisted synthesis has emerged as a key technique for efficiently producing benzoxazole derivatives, highlighting the importance of such compounds in medicinal chemistry and material science. This method offers a rapid and diverse route for synthesizing benzoxazoles, which are known for their broad range of pharmacological properties and utility in material science (Özil & Menteşe, 2020).

Catalytic Reduction and Material Science

Another significant application is the catalytic reduction of nitro aromatic compounds to aromatic amines, where compounds like this compound could serve as precursors. This process is vital in both academia and the chemical industry, with metal-catalyzed reductive carbonylation using CO as a reducing agent being intensively investigated over the past decade (Tafesh & Weiguny, 1996).

Reduction of Toxic Substances in Food

Lactic acid bacteria (LAB) have been studied for their capacity to reduce toxic substances in food, such as N-nitrosamines and heterocyclic amines. While not directly related to this compound, this research underscores the broader context of reducing toxicity in chemicals that may be structurally similar or related. LAB can directly decrease harmful substances through adsorption or degradation, indirectly by reducing precursors, or through their antioxidant properties, demonstrating a multifaceted approach to improving food safety (Shao et al., 2021).

Zukünftige Richtungen

Benzoxazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the development of new synthetic methodologies, exploration of different reaction conditions and catalysts, and investigation of their bio-applicability against various diseases .

Wirkmechanismus

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some benzoxazole derivatives have shown inhibitory effects on the growth of certain cancer cells .

Eigenschaften

IUPAC Name |

5-chloro-6-nitro-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRVJXLCRFILU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

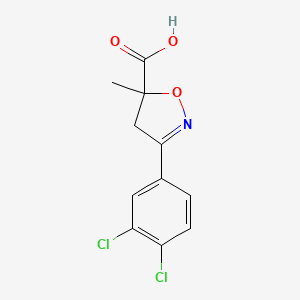

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)